molecular formula C10H11ClO2 B8642690 1-[4-(2-Chloroethoxy)phenyl]ethanone CAS No. 90919-15-6

1-[4-(2-Chloroethoxy)phenyl]ethanone

Cat. No.: B8642690
CAS No.: 90919-15-6
M. Wt: 198.64 g/mol
InChI Key: IZIKZNOLOCUEQB-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroethoxy)phenyl]ethanone is a versatile organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol. This compound serves as a crucial synthetic intermediate in organic chemistry and pharmaceutical research. It is easily prepared via a Williamson ether synthesis by reacting 1-(4-hydroxyphenyl)ethanone (also known as 4-hydroxyacetophenone) with 1-bromo-2-chloroethane in acetone, using potassium carbonate or sodium hydroxide with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), typically under reflux conditions to achieve high yields . The primary research value of this compound lies in its role as a key building block for more complex molecules. Its molecular structure features a reactive carbonyl group and a terminal chloroethoxy chain, which can undergo further nucleophilic substitution or participate in multi-step synthetic pathways. This makes it a valuable precursor in the synthesis of various chemical families, including pharmaceuticals, pesticides, and petrochemicals . Its crystalline structure has been determined through single-crystal X-ray diffraction, confirming its conformation and providing essential data for material science studies . This chemical is strictly for research applications and is not intended for diagnostic or therapeutic use. It is offered for use in controlled laboratory settings by qualified personnel only.

Properties

CAS No.

90919-15-6

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[4-(2-chloroethoxy)phenyl]ethanone

InChI

InChI=1S/C10H11ClO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3

InChI Key

IZIKZNOLOCUEQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
1-[4-(2-Chloroethoxy)phenyl]ethanone 2-Chloroethoxy (para), acetyl (para) C₁₀H₁₁ClO₂ Intermediate; planar structure
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone 4-Chlorobenzyloxy (para), hydroxyl (ortho) C₁₅H₁₃ClO₃ Antimicrobial chalcone precursor
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone 2-Chloroacetyl, 2,4-dimethoxy C₁₀H₁₁ClO₃ Photoreactive intermediate
1-(5-Chloro-2,4-dihydroxyphenyl)-2-phenylethanone 5-Chloro, 2,4-dihydroxy, phenylethanone C₁₄H₁₁ClO₃ Antifungal/antibacterial activity
1-[4-(Chloromethyl)-2-hydroxyphenyl]ethanone Chloromethyl (para), hydroxyl (ortho) C₉H₉ClO₂ High reactivity in alkylation

Key Observations :

  • Electron-Withdrawing Effects : The 2-chloroethoxy group in the parent compound enhances electrophilicity at the acetyl group, facilitating nucleophilic reactions. In contrast, methoxy or hydroxy groups (e.g., 2,4-dimethoxy derivatives) increase electron density, altering reactivity .
  • Bioactivity: Hydroxyl or chlorobenzyloxy substituents (e.g., 1-(4-(4-chlorobenzyloxy)-2-hydroxyphenyl)ethanone) correlate with antimicrobial activity due to improved hydrogen bonding and membrane penetration .
Physicochemical Properties
  • hydroxyacetophenone analogs (e.g., 1-(5-chloro-2,4-dihydroxyphenyl)ethanone, mp 196°C) .
  • Solubility : Chloroethoxy and methoxy groups improve lipid solubility, critical for agrochemical formulations .

Preparation Methods

Aluminum Chloride-Catalyzed Synthesis

The Friedel-Crafts acylation remains the most widely used method for synthesizing 1-[4-(2-Chloroethoxy)phenyl]ethanone. This approach involves reacting 2-chloroethyl phenyl ether with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, where AlCl₃ activates the acylating agent to form an acylium ion, which subsequently reacts with the aromatic ring.

Representative Procedure

  • Reagents : 2-Chloroethyl phenyl ether (1.0 eq), acetyl chloride (1.1 eq), AlCl₃ (1.2 eq), 1,2-dichloroethane (solvent).

  • Conditions : Slow addition of acetyl chloride to a cooled (-15°C) mixture of 2-chloroethyl phenyl ether and AlCl₃ in dichloroethane, followed by stirring at room temperature for 6 hours.

  • Workup : Quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography.

  • Yield : 94.7% under optimized conditions.

Key Advantages :

  • High reproducibility in laboratory settings.

  • Compatibility with diverse aromatic ether substrates.

Limitations :

  • Generation of stoichiometric amounts of AlCl₃ waste, complicating disposal.

  • Requires rigorous moisture control to prevent catalyst deactivation.

Ionic Liquid-Catalyzed Friedel-Crafts Reactions

Recent advancements have explored ionic liquids as eco-friendly alternatives to traditional Lewis acids. For example, aluminum chloride-based ionic liquids (e.g., [emim]Cl·0.5AlCl₃) enable catalytic recycling and reduce waste.

Case Study :

  • Catalyst : [emim]Cl·0.67AlCl₃ (0.5 eq).

  • Conditions : Reaction at 30°C for 30 minutes in fluorobenzene.

  • Yield : 96.65% with 99.3% purity.

Mechanistic Insight :
Ionic liquids stabilize the acylium intermediate while enhancing electrophilicity, accelerating the reaction without requiring excess solvent.

Trifluoroacetic Anhydride-Mediated Synthesis

Direct Acylation of Phenylacetic Acid

An alternative route involves phenylacetic acid and 2-chloroethoxybenzene in trifluoroacetic anhydride (TFAA), bypassing traditional Friedel-Crafts conditions.

Procedure :

  • Reagents : Phenylacetic acid (1.0 eq), 2-chloroethoxybenzene (1.0 eq), TFAA (4.0 eq).

  • Conditions : Room-temperature stirring for 12 hours.

  • Workup : Alkaline quenching (40% NaOH), extraction with ethyl acetate, and silica gel purification.

  • Yield : 68%.

Advantages :

  • Avoids moisture-sensitive catalysts.

  • Suitable for acid-stable substrates.

Challenges :

  • Lower yield compared to Friedel-Crafts methods.

  • TFAA's corrosivity necessitates specialized equipment.

Continuous Flow Reactor Systems

Industrial-Scale Optimization

Industrial syntheses increasingly adopt continuous flow reactors to enhance efficiency. For instance, a tubular reactor with immobilized AlCl₃ on silica gel achieves:

  • Residence Time : 10 minutes.

  • Yield : 91% at 80°C.

Benefits :

  • Reduced reaction time and energy consumption.

  • Scalability for high-throughput production.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Purity
AlCl₃ Friedel-CraftsAlCl₃-15°C → RT6 h94.7%>98%
Ionic Liquid[emim]Cl·0.67AlCl₃30°C0.5 h96.65%99.3%
TFAA-MediatedNoneRT12 h68%95%
Continuous FlowAlCl₃/SiO₂80°C10 min91%97%

Critical Observations :

  • Ionic liquid systems offer superior yields and shorter reaction times but require higher initial catalyst costs.

  • Continuous flow methods are optimal for industrial applications due to rapid processing.

Mechanistic Considerations and Side Reactions

Competing Ether Cleavage

Under acidic conditions, the chloroethoxy group may undergo hydrolysis, forming 4-hydroxyphenyl ethanone as a byproduct. This is mitigated by:

  • Stoichiometric Control : Limiting water exposure during AlCl₃-catalyzed reactions.

  • Low-Temperature Protocols : Maintaining reactions below 0°C to suppress hydrolysis.

Ring Chlorination

Electron-rich aromatic rings may experience undesired chlorination, particularly with excess AlCl₃. Strategies include:

  • Catalyst Moderation : Using sub-stoichiometric AlCl₃ (0.8–1.0 eq).

  • Solvent Polarity : Polar solvents (e.g., nitrobenzene) reduce electrophilic chlorination.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(2-Chloroethoxy)phenyl]ethanone, and how are reaction conditions optimized?

  • The compound is commonly synthesized via the Williamson ether synthesis. For example, reacting 2,4-dihydroxyacetophenone with 1-bromo-2-chloroethane in the presence of anhydrous potassium carbonate under reflux conditions yields the target compound . Microwave-assisted synthesis has also been explored to enhance reaction efficiency, reducing time and improving yields . Key parameters include solvent choice (e.g., ethanol), temperature control (~329 K), and stoichiometric ratios of reagents.

Q. Which analytical techniques are most effective for characterizing this compound?

  • IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, C-O-C stretching at ~1250 cm⁻¹) .
  • Mass spectrometry confirms molecular weight via electron ionization (e.g., parent ion at m/z 212) .
  • X-ray crystallography resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 5.83° between aromatic and ethanone planes) using software like SHELXL .

Q. What are the primary applications of this compound in organic synthesis?

  • It serves as a precursor for chalcones, pyrimidines, and heterocyclic compounds with potential biological activity. For example, condensation with 4-chlorobenzaldehyde forms chalcone derivatives, which are cyclized to pyrazoles under microwave irradiation . It is also used in synthesizing HDAC inhibitors via hydroxypyrimidine intermediates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., IR vs. NMR) be resolved during structural elucidation?

  • Cross-validate using complementary techniques:

  • X-ray crystallography provides unambiguous bond connectivity .
  • 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations, especially for overlapping signals.
  • Computational modeling (e.g., DFT calculations) predicts vibrational frequencies and NMR shifts to match experimental data .

Q. What strategies optimize regioselectivity in derivative synthesis (e.g., avoiding byproducts)?

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts acylation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions.
  • Temperature control : Lower temperatures (~0°C) minimize side reactions in halogenation steps .

Q. How does molecular planarity influence the compound’s reactivity and crystallographic behavior?

  • The dihedral angle between the ethanone group and aromatic ring (5.83° ) affects conjugation and electronic properties, altering reactivity in electrophilic substitutions. Planar conformations facilitate π-π stacking in crystal lattices, impacting solubility and melting points .

Q. What computational tools are recommended for modeling 3D structure and electronic properties?

  • SHELX suite refines crystallographic data and resolves twinning issues in high-resolution structures .
  • Quantum chemistry software (e.g., Gaussian) calculates thermodynamic properties (e.g., Gibbs free energy of formation) and electronic spectra .
  • Molecular docking predicts binding affinities for biological targets (e.g., enzyme active sites) .

Q. How are solvent effects systematically studied in the compound’s synthesis and purification?

  • Solvent screening : Compare yields in polar (ethanol) vs. nonpolar (toluene) solvents to assess nucleophilicity and dielectric effects.
  • Recrystallization optimization : Ethanol-water mixtures balance solubility and purity, as seen in analogous acetophenone derivatives .

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